(E)-ethyl 5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-4-oxo-3-(m-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-ethyl 5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-4-oxo-3-(m-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C26H21N3O6S and its molecular weight is 503.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Similar compounds have shown potent growth inhibition properties against various human cancer cell lines
Mode of Action
The exact mode of action of this compound is currently unknown. Based on the structure and the known activities of similar compounds, it may interact with its targets through a series of chemical reactions, leading to changes in the cellular environment .
Biochemical Pathways
Similar compounds have been shown to induce apoptosis and cause both s-phase and g2/m-phase arrests in cancer cell lines . This suggests that the compound may affect cell cycle regulation and apoptosis pathways.
Result of Action
Similar compounds have been shown to induce apoptosis and cause cell cycle arrest in cancer cell lines
Biologische Aktivität
The compound (E)-ethyl 5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-4-oxo-3-(m-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a member of the thienopyridazine class of compounds, which have been studied for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications and underlying mechanisms.
Structural Overview
The compound features a complex structure that includes:
- A thieno[3,4-d]pyridazine core
- An ethyl ester group
- A benzo[d][1,3]dioxole moiety
- An acrylic amide linkage
This unique combination of structural elements is believed to contribute to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Tau Aggregation : Members of the thienopyridazine class have shown promise as tau aggregation inhibitors, which are relevant in neurodegenerative diseases such as Alzheimer's. The thienopyridazine core is crucial for this inhibitory activity, as indicated by structure-activity relationship (SAR) studies .
- Cytotoxic Effects : Research indicates that derivatives with similar structures exhibit significant cytotoxicity against various cancer cell lines. The presence of specific substituents on the aromatic rings can enhance this effect, with some analogs demonstrating IC50 values in the nanomolar range .
- Receptor Modulation : Compounds in this class have been identified as allosteric modulators of adenosine receptors. For instance, certain derivatives have shown the ability to stabilize receptor complexes and modulate signaling pathways, suggesting potential applications in treating conditions related to adenosine signaling .
Table 1: Summary of Biological Activities
Case Study 1: Tau Aggregation Inhibition
In a study examining various thienopyridazine derivatives, it was found that modifications on the R groups significantly influenced their ability to inhibit tau aggregation. The compound displayed substantial inhibition in assays designed to measure tau fibrillization, indicating its potential as a therapeutic agent for Alzheimer's disease.
Case Study 2: Cytotoxic Activity
A series of analogs were synthesized and tested for cytotoxicity against human cancer cell lines. The compound demonstrated promising results, with modifications leading to enhanced activity. Specifically, the introduction of electron-withdrawing groups on the aromatic rings improved its cytotoxic profile significantly.
Pharmacokinetics and Toxicology
While detailed pharmacokinetic data specific to this compound is limited, studies on related thienopyridazines indicate favorable properties such as good oral bioavailability and brain penetration capabilities. Toxicological assessments are necessary to evaluate safety profiles before clinical applications can be considered.
Eigenschaften
IUPAC Name |
ethyl 5-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]-3-(3-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O6S/c1-3-33-26(32)23-18-13-36-24(22(18)25(31)29(28-23)17-6-4-5-15(2)11-17)27-21(30)10-8-16-7-9-19-20(12-16)35-14-34-19/h4-13H,3,14H2,1-2H3,(H,27,30)/b10-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUILHSHSSSYMIT-CSKARUKUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C=CC3=CC4=C(C=C3)OCO4)C5=CC=CC(=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)/C=C/C3=CC4=C(C=C3)OCO4)C5=CC=CC(=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.